N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide involves several steps. One common synthetic route starts with aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . The reaction conditions typically involve amino Diel–Alder reactions .
Chemical Reactions Analysis
N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for proteomics research . The compound is also used in industrial research for developing new materials and catalysts .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism makes it a potential candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is unique due to its cyclopropyl and thioxo functional groups . Similar compounds include 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide . These compounds also exhibit antimicrobial activity but differ in their specific structural features and biological activities .
Properties
IUPAC Name |
N-cyclopropyl-2-sulfanylidene-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(14-8-5-6-8)10-7-12(17)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBBOATVYIUJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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